molecular formula C21H20O6 B2497767 Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384363-73-9

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2497767
CAS No.: 384363-73-9
M. Wt: 368.385
InChI Key: FQLHPVHJVAUOTC-UHFFFAOYSA-N
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Description

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Properties

IUPAC Name

propan-2-yl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-9-8-16(11-17(18)19)27-20(22)14-6-5-7-15(10-14)24-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHPVHJVAUOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxybenzoyl group can be accomplished via Friedel-Crafts acylation, using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the esterification of the carboxylate group with isopropyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxybenzoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
  • Isopropyl 5-((3-ethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
  • Isopropyl 5-((3-methoxybenzoyl)oxy)-2-ethylbenzofuran-3-carboxylate

Uniqueness

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the methoxybenzoyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Isopropyl 5-((3-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer therapy and other pharmacological applications.

Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C18_{18}H18_{18}O5_{5}
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 300557-67-9

This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The biological activity is often evaluated through in vitro assays against various cancer cell lines.

  • Cytotoxicity Studies :
    • In a study evaluating the cytotoxic effects of related benzofuran compounds, several derivatives displayed significant activity against human cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. For instance, compounds similar to this compound exhibited IC50_{50} values in the micromolar range, indicating potent cytotoxic effects .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways. Specifically, these compounds have been shown to induce apoptosis through the modulation of glycogen synthase kinase-3β (GSK3β), which plays a crucial role in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzofuran scaffold significantly affect biological activity. The presence of methoxy and acyloxy groups enhances lipophilicity and improves cellular uptake, thereby increasing cytotoxicity against cancer cells .

Research Findings

Several research findings emphasize the importance of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against HCT116 cells with an IC50_{50} value of 9.71 μM for related compounds.
Study BMolecular docking studies revealed strong binding affinity to GSK3β, correlating with observed biological activities.
Study CHighlighted the role of structural modifications in enhancing the anticancer properties of benzofuran derivatives.

Case Studies

  • Case Study on Anticancer Activity :
    • A specific case study investigated a series of benzofuran derivatives, including this compound, revealing that structural variations led to differing levels of cytotoxicity against various cancer cell lines. The study concluded that further optimization could yield compounds with enhanced therapeutic indices.
  • Molecular Docking Analysis :
    • Molecular docking studies conducted on related compounds indicated that their binding interactions with GSK3β were crucial for their anticancer effects. This suggests that this compound may similarly interact with this target, warranting further investigation .

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